molecular formula C10H12F4N2O2 B1448123 (Perfluoro-1,4-phenylene)dimethanamine acetate CAS No. 1841081-54-6

(Perfluoro-1,4-phenylene)dimethanamine acetate

Cat. No.: B1448123
CAS No.: 1841081-54-6
M. Wt: 268.21 g/mol
InChI Key: XORUDECOXQIJFE-UHFFFAOYSA-N
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Description

(Perfluoro-1,4-phenylene)dimethanamine acetate is a chemical compound with the molecular formula C10H12F4N2O2. It is known for its unique properties due to the presence of perfluorinated phenylene groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluoro-1,4-phenylene)dimethanamine acetate typically involves the reaction of perfluoro-1,4-phenylene with dimethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its acetate form using acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Perfluoro-1,4-phenylene)dimethanamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phenylene derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

(Perfluoro-1,4-phenylene)dimethanamine acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine acetate involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated phenylene groups allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Perfluoro-1,4-phenylene)dimethanamine acetate include:

Uniqueness

This compound is unique due to its combination of perfluorinated phenylene groups and dimethanamine moieties. This combination imparts the compound with distinct chemical properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

acetic acid;[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h1-2,13-14H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORUDECOXQIJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C1=C(C(=C(C(=C1F)F)CN)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-1,4-phenylene)dimethanamine acetate
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(Perfluoro-1,4-phenylene)dimethanamine acetate
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(Perfluoro-1,4-phenylene)dimethanamine acetate
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(Perfluoro-1,4-phenylene)dimethanamine acetate
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(Perfluoro-1,4-phenylene)dimethanamine acetate
Reactant of Route 6
(Perfluoro-1,4-phenylene)dimethanamine acetate

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